molecular formula C11H10N2O B6241847 1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one CAS No. 2021775-60-8

1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one

Cat. No.: B6241847
CAS No.: 2021775-60-8
M. Wt: 186.21 g/mol
InChI Key: OLNWKZUPQMUDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one is an organic compound featuring a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one typically involves the reaction of 1-(3-bromophenyl)ethanone with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one
  • 1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
  • 1-(3-phenyl-1H-pyrazol-4-yl)ethan-1-one

Comparison: 1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

CAS No.

2021775-60-8

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-[3-(1H-pyrazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C11H10N2O/c1-8(14)9-3-2-4-10(5-9)11-6-12-13-7-11/h2-7H,1H3,(H,12,13)

InChI Key

OLNWKZUPQMUDFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CNN=C2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.